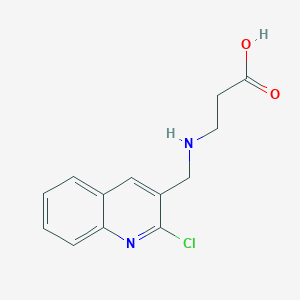
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 6-position of the indole ring and a butenone side chain, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Butenone Side Chain: The brominated indole is then subjected to a reaction with an appropriate aldehyde or ketone under basic conditions to form the butenone side chain. This step often involves the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the butenone side chain to an alcohol.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butenone side chain play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoindole: Lacks the butenone side chain, making it less versatile in chemical reactions.
4-(6-Bromo-1H-indol-3-yl)butan-2-one: Similar structure but with a saturated side chain, which affects its reactivity and biological activity.
(E)-4-(5-Bromo-1H-indol-3-yl)but-3-en-2-one: Bromine atom at a different position, leading to different chemical and biological properties.
Uniqueness
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one is unique due to the specific positioning of the bromine atom and the presence of the butenone side chain. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+ |
Clé InChI |
KXKUHWWKYWQTBG-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
SMILES canonique |
CC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)


